N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a carbamothioyl group attached to a 2,5-dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea typically involves the reaction of 2,5-dimethoxyaniline with carbon disulfide and an alkylating agent to form the corresponding carbamothioyl derivative. This intermediate is then reacted with 1-ethyl-1H-pyrazole-4-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
- N-[®-carbamothioyl(2,5-dimethoxyphenyl)methyl]acetamide
- N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N4O3S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O3S/c1-4-19-9-10(8-16-19)14(20)18-15(23)17-12-7-11(21-2)5-6-13(12)22-3/h5-9H,4H2,1-3H3,(H2,17,18,20,23) |
InChI Key |
LPLAMRPHQHSCBK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.